molecular formula C22H26ClF2NO4 B016910 Nebivolol hydrochloride CAS No. 169293-50-9

Nebivolol hydrochloride

Cat. No. B016910
M. Wt: 441.9 g/mol
InChI Key: JWEXHQAEWHKGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nebivolol hydrochloride is a unique antihypertensive medication distinguished by its selective β1-adrenergic receptor blockade combined with a nitric oxide-mediated vasodilatory effect, attributed to β3-adrenoceptor agonism. This dual-action contributes to its effectiveness in managing hypertension and heart failure while offering a favorable side effect profile compared to traditional β-blockers. Unlike other β-blockers, nebivolol's vasodilatory properties stem from endothelial nitric oxide synthase stimulation rather than α-adrenergic receptor blockade, making it distinct in its class (Fongemie & Felix-Getzik, 2015).

Synthesis Analysis

The synthesis of nebivolol involves the formation of a racemic mixture of its enantiomers, each contributing differently to the drug's pharmacologic profile. Detailed synthesis processes are proprietary and not extensively discussed in accessible literature. However, the pharmacological activity of nebivolol is primarily attributed to its unique molecular structure, which facilitates β1 receptor selectivity and endothelial nitric oxide synthase activation.

Molecular Structure Analysis

Nebivolol hydrochloride's molecular structure is key to its pharmacodynamic profile. X-ray investigations have elucidated the crystal and molecular structures of nebivolol and its isomers, demonstrating the significance of its stereochemistry. The absolute configuration of nebivolol's enantiomers has been determined, highlighting the drug's distinct conformation compared to its isomers and its role in the drug's selective action and vasodilatory properties (Tuchalski et al., 2006).

Chemical Reactions and Properties

Nebivolol hydrochloride undergoes various chemical reactions, including aromatic and alicyclic hydroxylation, which are crucial for its metabolism. The drug's metabolism involves hydroxylation at the benzopyran ring systems, a process that significantly affects its pharmacokinetic profile. High-performance liquid chromatography techniques have been employed to investigate these metabolic pathways, providing insights into the drug's biotransformation (Hendrickx et al., 1996).

Physical Properties Analysis

The physical properties of nebivolol, such as solubility and dissolution rate, have been enhanced through pharmaceutical cocrystal formation. Cocrystals of nebivolol hydrochloride with 4-hydroxybenzoic acid and nicotinamide have shown improved solubility and faster dissolution rates compared to the parent drug, indicating the potential for enhanced bioavailability (Nikam & Patil, 2020).

Chemical Properties Analysis

The chemical properties of nebivolol hydrochloride, including its reactivity and stability under various conditions, have been studied to understand its behavior in different environments. Photochemical degradation studies have revealed the drug's susceptibility to degradation in natural organic matter solutions under simulated sunlight irradiation, highlighting the importance of understanding its stability for environmental and pharmaceutical considerations (Wang et al., 2020).

Scientific Research Applications

1. Tissue Regeneration

  • Summary of Application: Nebivolol hydrochloride (NVH), a third-generation beta-blocker and NO donor drug, has been used for its tissue regenerative abilities . The study evaluated the synergistic effect of NVH and chitosan on tissue regeneration .
  • Methods of Application: An ionic gelation method was used for the preparation of NVH-loaded chitosomes using chitosan lactate and sodium tripolyphosphate . The effect of different formulation variables was studied using a full factorial design, and NVH entrapment efficiency percentages and particle size were selected as the responses .
  • Results or Outcomes: The chosen system demonstrated high entrapment efficiency (73.68 ± 3.61%), small particle size (404.05 ± 11.2 nm), and good zeta potential value (35.6 ± 0.25 mV) . An in vivo study showed the superiority of NVH-loaded chitosomes on wound proliferation and the non-significant difference in the collagen deposition after 15 days of the injury to that of intact skin .

2. Treatment of Arrhythmias

  • Summary of Application: Nebivolol is used for the treatment of arrhythmias due to its beneficial properties of sympathetic tone decrease and arrhythmia suppression .
  • Methods of Application: The study analyzed the current existing evidence regarding nebivolol for the treatment of both supraventricular and ventricular arrhythmias . The Medline database was searched for articles in English assessing the role of nebivolol in the treatment of arrhythmias .
  • Results or Outcomes: The study concluded that little evidence exists regarding the role of nebivolol in the treatment of both supraventricular and ventricular arrhythmias . Until further evidence accumulates, nebivolol should not be the first beta blocker chosen when treating arrhythmias .

3. Buccal Application

  • Summary of Application: Nebivolol hydrochloride has been used in the development of nanocrystals impregnated buccal film . This application aims to improve the efficacy of nebivolol HCl .
  • Methods of Application: The study involved the development of a buccal film embedded with nebivolol hydrochloride nanocrystals . The in vivo data was collected to assess the absorption and bioavailability .
  • Results or Outcomes: The in vivo data signified rapid absorption (Cmax 24 ng/mL) and higher AUC0-α (~4 00 ng * h/mL) with 2.5 folds improvement in the bioavailability . The study concluded that the buccal application of nanocrystals embedded film improved the efficacy of nebivolol HCl .

4. Treatment of Essential Hypertension

  • Summary of Application: Nebivolol is a competitive, highly selective b1-receptor antagonist with mild vasodilating properties, possibly due to an interaction with the L-arginine/ NO pathway . It is used for the treatment of essential hypertension .
  • Methods of Application: The application involves the administration of nebivolol as a therapeutic agent for essential hypertension .
  • Results or Outcomes: The outcomes of this application are the successful treatment of essential hypertension .

5. In Silico Pharmacology

  • Summary of Application: Nebivolol is a highly selective β1 receptor antagonist with a distinct pharmacological profile . This drug is approved for the treatment of hypertension in the US, and hypertension and heart failure in Europe . In silico pharmacology studies have been conducted to achieve better efficacy and safety .
  • Methods of Application: The study involved model building, evaluation, and simulation using clinical data obtained from six published literature reports .
  • Results or Outcomes: Simulation of different dose regimens resulted in an increased chance of efficacy and safety when the dose regimen was altered to 6 mg every 36 h .

6. Treatment of Hypertension

  • Summary of Application: Nebivolol tablets are indicated for the treatment of hypertension, to lower blood pressure .
  • Methods of Application: The application involves the administration of nebivolol as a therapeutic agent for hypertension .
  • Results or Outcomes: The outcomes of this application are the successful treatment of hypertension .

Safety And Hazards

Nebivolol may cause serious side effects. Signs of an allergic reaction include hives, difficulty breathing, and swelling of the face, lips, tongue, or throat . Other serious side effects may include a light-headed feeling, rapid weight gain, shortness of breath, and slow or uneven heartbeats .

properties

IUPAC Name

1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEXHQAEWHKGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClF2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nebivolol hydrochloride

CAS RN

152520-56-4
Record name (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Nebivolol free base (3.30 g, 8.70 mmol) is suspended in absolute ethanol (100 mL) and heated to fall until complete dissolution. To this solution, 1.25 M ethanolic HCl (7.5 mL) is added. The obtained solution is concentrated under reduced pressure, until obtaining a 15% concentration of the product. During solvent evaporation, progressive formation of a white precipitate is observed. The solid is filtered by washing with cold absolute ethanol, to obtain 3.10 g of nebivolol hydrochloride salt. The chiral purity of the product and the ratio between the two enantiomers is evaluated by comparison with reference standards, by HPLC with an AKZO NOBEL column, Kromasil 5-AmyCoat, 5 μm, 250 mm×4.6 and a suitable binary gradient.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a preferred embodiment the said form is obtained by conventional spray drying technique using a LabPlant SPD-005® spray drier. Nebivolol hydrochloride is dissolved in alcohol such as methanol under heating to obtain a clear solution or adjust pH below 2.0 of nebivolol base solution/suspension in alcohol using aqueous HCl/Alcoholic HCl/HCl gas, which is then spray dried for a period of 2 to 5 hours, and further isolating nebivolol hydrochloride Form T1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

(±)-[2R*[1S*,5S*(S*)]]+[2R*[1S*,5R*(R*)]]-α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (142 g) was converted into the hydrochloric acid salt in ethanol (1000 ml). The crystals were filtered off and crystallized from ethanol. The second fraction of the crystallization was recrystallized from ethanol, yielding 10.3 g (6.6%) of (±)-[2R*[1S*,5S*(S*)]]-α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]hydrochloride; mp. 224.9° C. nebivolol hydrochloride (crystalline compound 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nebivolol hydrochloride
Reactant of Route 2
Reactant of Route 2
Nebivolol hydrochloride
Reactant of Route 3
Nebivolol hydrochloride
Reactant of Route 4
Nebivolol hydrochloride
Reactant of Route 5
Reactant of Route 5
Nebivolol hydrochloride
Reactant of Route 6
Reactant of Route 6
Nebivolol hydrochloride

Citations

For This Compound
1,020
Citations
LJ Patel, BN Suhagia, PB Shah - Indian journal of …, 2007 - search.ebscohost.com
… for estimation of nebivolol hydrochloride in tablet dosage form. … estimation of nebivolol hydrochloride in tablet dosage form. … analysis of nebivolol hydrochloride in the tablet dosage form. …
Number of citations: 43 search.ebscohost.com
VJ Nikam, SB Patil - Journal of Crystal Growth, 2020 - Elsevier
… Nebivolol hydrochloride is BCS class II drug … nebivolol hydrochloride with general GRAS (Generally regarded as safe) molecules. Pharmaceutical cocrystals of nebivolol hydrochloride …
Number of citations: 23 www.sciencedirect.com
MM Kamila, N Mondal, LK Ghosh… - Die Pharmazie-An …, 2007 - ingentaconnect.com
… Nebivolol hydrochloride is a new selective beta-receptor antagonist (Kalus et al. 2004). It is … analytical method for the estimation of nebivolol hydrochloride in pure form and in solid …
Number of citations: 49 www.ingentaconnect.com
P Mishra, K Shah, A Gupta - Int J Pharm Pharm Sci, 2009 - researchgate.net
… Nebivolol hydrochloride has absorbance maxima at 281 nm and Amlodipine besylate at 238 and 360 nm. As nebivolol hydrochloride … While estimation of nebivolol hydrochloride is …
Number of citations: 38 www.researchgate.net
SU Kokil, MS Bhatia - Indian journal of pharmaceutical sciences, 2009 - ncbi.nlm.nih.gov
In this study, a rapid, precise, accurate, specific and sensitive ion-paired reverse phase liquid chromatographic method has been developed for the simultaneous estimation of nebivolol …
Number of citations: 45 www.ncbi.nlm.nih.gov
SN Meyyanathan, AS Birajdar, B Suresh - hypertension, 2010 - ijper.org
… of nebivolol hydrochloride and valsartan used as cardiovascular drugs available in capsule dosage form and nebivolol hydrochloride with … of absorbance of nebivolol hydrochloride and …
Number of citations: 25 ijper.org
DA Shah, KK Bhatt, RS Mehta… - Indian journal of …, 2008 - ncbi.nlm.nih.gov
… was developed for the determination of nebivolol hydrochloride in tablet dosage forms. A … time of nebivolol hydrochloride was 2.6 min. The linearity for nebivolol hydrochloride was in …
Number of citations: 24 www.ncbi.nlm.nih.gov
VS Jatav, JS Saggu, AK Sharma… - Advanced Biomedical …, 2013 - ncbi.nlm.nih.gov
… Nebivolol hydrochloride is a third generation β-blocker with highly selective β 1 -receptor … form matrix type transdermal patches containing Nebivolol hydrochloride to avoid its extensive …
Number of citations: 17 www.ncbi.nlm.nih.gov
AH Kamal, AA Marie, SF Hammad - Microchemical Journal, 2020 - Elsevier
Four simple spectrophotometric methods have been developed for the simultaneous determination of nebivolol (NEB) and valsartan (VAL) in bulk and in synthetic mixture simulated to …
Number of citations: 17 www.sciencedirect.com
E Sipos, ZI Szabó, E Rédai, P Szabó, I Sebe… - … of Pharmaceutical and …, 2016 - Elsevier
Nebivolol-loaded electrospun nanofibrous sheets were prepared for the dissolution enhancement of the active with the aim of improving its oral bioavailability. Physicochemical …
Number of citations: 28 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.